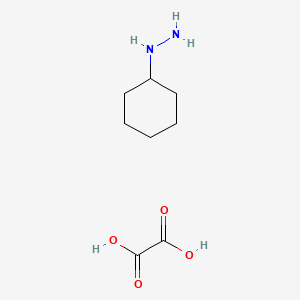

Cyclohexylhydrazine oxalate

Description

BenchChem offers high-quality Cyclohexylhydrazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylhydrazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61781-26-8 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

cyclohexylhydrazine;oxalic acid |

InChI |

InChI=1S/C6H14N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h6,8H,1-5,7H2;(H,3,4)(H,5,6) |

InChI Key |

WXUUUYNETWHLTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexylhydrazine oxalate. Cyclohexylhydrazine and its derivatives are important intermediates in the synthesis of various biologically active compounds. The oxalate salt form is often utilized for its crystalline nature, which facilitates purification and handling. Understanding the fundamental properties such as molecular structure, melting point, solubility, and stability is paramount for its effective application in research and development. This document synthesizes available data, presents it in an accessible format, and details the experimental protocols necessary for its characterization, providing a crucial resource for scientists in the pharmaceutical and chemical industries.

Chemical Identity and Structure

Cyclohexylhydrazine oxalate is an organic salt formed from the reaction of cyclohexylhydrazine, a base, and oxalic acid, a dicarboxylic acid. The salt typically forms as a crystalline solid, which is advantageous for isolation and purification processes.

The constituent molecules are:

-

Cyclohexylhydrazine: A hydrazine derivative containing a cyclohexyl group.

-

Oxalic Acid: The simplest dicarboxylic acid, which can donate two protons.

The reaction involves an acid-base neutralization, where the basic amino group of cyclohexylhydrazine is protonated by the acidic carboxyl groups of oxalic acid. Depending on the stoichiometry of the reaction, different salt forms (e.g., mono- or di-salt) could potentially be formed. For the purpose of this guide, we will consider the most common 1:1 salt.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | Cyclohexylhydrazin-1-ium oxalate | N/A (Constructed) |

| Molecular Formula | C₈H₁₆N₂O₄ | Calculated |

| Molecular Weight | 204.22 g/mol | Calculated |

| CAS Number | Not explicitly found for the oxalate salt. Cyclohexylhydrazine hydrochloride is 24214-73-1.[1][2] | PubChem[3], Sigma-Aldrich[1][2] |

Note: The molecular weight is calculated based on the 1:1 salt of cyclohexylhydrazine (C₆H₁₄N₂) and anhydrous oxalic acid (C₂H₂O₄).

Core Physicochemical Properties

The physical and chemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior during manufacturing, formulation, and in biological systems.

Melting Point

Rationale for Importance: In drug development, the melting point is a critical parameter for pre-formulation studies, influencing decisions on manufacturing processes like milling and granulation, and affecting the compound's stability.

Solubility

Solubility is a crucial property that affects a substance's bioavailability and its behavior in solution-based reactions or purifications. The oxalate salt of a basic compound like cyclohexylhydrazine is generally expected to have moderate to good solubility in polar solvents like water, owing to its ionic nature.

Table 2: Predicted and Observed Solubility Characteristics

| Solvent | Predicted Solubility | Rationale / Related Data |

| Water | Soluble | Dihydrazinium oxalate crystals are described as soluble in water.[5] The ionic nature of the salt promotes interaction with polar water molecules. |

| Ethanol | Sparingly Soluble to Soluble | Many organic salts exhibit some solubility in lower alcohols. |

| Acetone | Slightly Soluble | Lower polarity compared to water and ethanol. |

| Hexane | Insoluble | Non-polar solvent, unfavorable for dissolving an ionic salt. |

Rationale for Importance: Solubility dictates the choice of solvents for reaction work-ups, recrystallization, and the design of liquid formulations. Poor aqueous solubility is a major hurdle in drug development, often necessitating salt formation or other formulation strategies to improve it.

Stability

The stability of cyclohexylhydrazine oxalate is a key consideration for its storage and handling. As a salt of a hydrazine derivative, it may be susceptible to oxidation, particularly in the presence of air and certain metal ions. The oxalate moiety itself is generally stable.

-

Thermal Stability: Hydrazine salts can be thermally sensitive. Dihydrazinium oxalate, for example, transforms into the mono-salt when heated above 25 °C during its synthesis.[4] This indicates that cyclohexylhydrazine oxalate may also have limited thermal stability.

-

Hygroscopicity: The propensity to absorb moisture from the air should be evaluated, as it can affect the material's physical state and chemical stability.

-

Light Sensitivity: As with many organic compounds, exposure to UV light should be minimized to prevent potential degradation.

Rationale for Importance: Understanding stability is critical for defining appropriate storage conditions (temperature, humidity, light exposure) and shelf-life, ensuring the material's integrity from synthesis to final application.

Experimental Protocols for Characterization

To ensure scientific integrity, the properties described above must be determined using validated experimental methods. The following protocols provide a framework for this characterization.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for characterizing a new batch of cyclohexylhydrazine oxalate.

Caption: Logical workflow for the physicochemical analysis of cyclohexylhydrazine oxalate.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak, with the peak onset providing the melting point.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This step is crucial for data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of cyclohexylhydrazine oxalate into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid. It is often beneficial to pierce the lid to allow any evolved gases or moisture to escape, preventing pan deformation.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

-

Causality: A heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. Slower rates can improve resolution but may broaden the peak.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the onset temperature of the endothermic melting peak. This is reported as the melting point.

-

The peak area can be integrated to determine the heat of fusion (J/g).

-

Protocol: Equilibrium Solubility Determination

Principle: This method determines the saturation concentration of a compound in a specific solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of cyclohexylhydrazine oxalate to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed vial. The excess solid is critical to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered sample with an appropriate solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]

-

Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision using standard solutions of known concentrations.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is reported in units such as mg/mL or mol/L.

Synthesis Overview

Cyclohexylhydrazine oxalate is typically prepared through a straightforward acid-base reaction following the synthesis of cyclohexylhydrazine free base.

Caption: General synthesis pathway for cyclohexylhydrazine oxalate.

-

Formation of Hydrazone: Cyclohexanone is reacted with hydrazine to form the corresponding hydrazone.

-

Reduction: The hydrazone is then reduced to form cyclohexylhydrazine.

-

Salt Formation: The resulting cyclohexylhydrazine (often as a crude oil or solution) is treated with a solution of oxalic acid in a suitable solvent like ethanol.[4][5][10][11] The cyclohexylhydrazine oxalate salt, being less soluble, precipitates out of the solution.

-

Isolation: The crystalline salt is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

This process leverages the formation of a crystalline salt to effectively purify the cyclohexylhydrazine from reaction byproducts.

Safety and Handling

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.

-

Hazard Identification: Cyclohexylhydrazine hydrochloride is classified as causing severe skin burns and eye damage.[3] It is reasonable to assume the oxalate salt carries similar hazards.

-

Personal Protective Equipment (PPE): Always handle cyclohexylhydrazine oxalate in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

Cyclohexylhydrazine oxalate is a valuable crystalline salt that facilitates the purification and handling of the cyclohexylhydrazine moiety, an important building block in organic synthesis. Its key physicochemical properties—melting point, solubility, and stability—are critical to its effective use. This guide has provided a detailed overview of these properties and outlined the authoritative, self-validating experimental protocols required for their determination. By applying these principles and methodologies, researchers and drug development professionals can ensure the quality and consistency of cyclohexylhydrazine oxalate in their scientific endeavors.

References

-

Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-59. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexylhydrazine hydrochloride. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Misiewicz, B., & VanWert, A. L. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]

-

Afshar, E., et al. (2018). Analytical procedures and methods validation for oxalate content estimation. Journal of Reports in Pharmaceutical Sciences, 7(1), 1-7. Available at: [Link]

Sources

- 1. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]

- 2. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]

- 3. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 5. scielo.org.za [scielo.org.za]

- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

An In-Depth Technical Guide to Cyclohexylhydrazine Oxalate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylhydrazine oxalate is an organic salt formed from the reaction of cyclohexylhydrazine and oxalic acid. While not as extensively documented as some of its simpler hydrazine counterparts, its unique combination of a bulky, non-polar cyclohexyl group and a dicarboxylic acid anion suggests significant potential in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential utility of cyclohexylhydrazine oxalate, offering field-proven insights for professionals in research and development.

Part 1: Molecular Structure and Weight

The fundamental characteristics of cyclohexylhydrazine oxalate are derived from its constituent ions: the cyclohexylhydrazinium cation ([C₆H₁₃N₂]⁺) and the oxalate anion ([C₂O₄]²⁻).

The Cyclohexylhydrazinium Cation

Cyclohexylhydrazine (C₆H₁₄N₂) is a substituted hydrazine featuring a cyclohexyl ring attached to a hydrazine moiety. In the presence of an acid, such as oxalic acid, the terminal nitrogen atom of the hydrazine group is protonated to form the cyclohexylhydrazinium cation.

The molecular formula for the cyclohexylhydrazinium cation is C₆H₁₅N₂⁺. Its molecular weight can be calculated as follows:

-

Carbon (C): 6 atoms × 12.011 amu = 72.066 amu

-

Hydrogen (H): 15 atoms × 1.008 amu = 15.120 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Total Molecular Weight of Cation: 115.200 amu

The Oxalate Anion

The oxalate anion is the dianion of oxalic acid, with the chemical formula C₂O₄²⁻.[1] It is a planar, symmetrical dicarboxylate.[2]

The molar mass of the oxalate anion is 88.018 g·mol⁻¹.[3]

Cyclohexylhydrazine Oxalate Salt Formation and Molecular Weight

Given that the oxalate anion has a charge of -2 and the cyclohexylhydrazinium cation has a charge of +1, two cyclohexylhydrazinium cations are required to neutralize one oxalate anion. Therefore, the molecular formula for cyclohexylhydrazine oxalate is (C₆H₁₅N₂)₂C₂O₄.

The molecular weight of cyclohexylhydrazine oxalate is calculated as:

-

Cyclohexylhydrazinium Cation (C₆H₁₅N₂⁺): 2 × 115.200 amu = 230.400 amu

-

Oxalate Anion (C₂O₄²⁻): 1 × 88.018 amu = 88.018 amu

-

Total Molecular Weight of Cyclohexylhydrazine Oxalate: 318.418 amu

Therefore, the molecular weight of cyclohexylhydrazine oxalate is approximately 318.42 g/mol .

Predicted Molecular Structure

Based on the crystal structure of similar hydrazine oxalate salts, such as dihydrazinium oxalate, it is anticipated that the crystal lattice of cyclohexylhydrazine oxalate is stabilized by a network of hydrogen bonds.[4][5] The protonated amino groups of the two cyclohexylhydrazinium cations would act as hydrogen bond donors to the oxygen atoms of the oxalate anion.[4] The bulky cyclohexyl groups would likely influence the crystal packing, potentially leading to distinct polymorphic forms.

Part 2: Physicochemical Properties

| Property | Predicted Value / Characteristic |

| Molecular Formula | (C₆H₁₅N₂)₂C₂O₄ |

| Molecular Weight | 318.42 g/mol |

| Appearance | Likely a white to off-white crystalline solid. |

| Solubility | Expected to be soluble in water due to the ionic nature of the salt and the formation of hydrogen bonds. Solubility in organic solvents would be influenced by the non-polar cyclohexyl groups. |

| Melting Point | Expected to be a relatively high-melting solid, characteristic of organic salts. For comparison, dihydrazinium oxalate has a melting point of 147 °C.[4] |

| Stability | Stable under standard conditions. As with other hydrazine derivatives, it may be sensitive to strong oxidizing agents. |

Part 3: Synthesis of Cyclohexylhydrazine Oxalate

The synthesis of cyclohexylhydrazine oxalate can be logically extrapolated from the established methods for preparing other hydrazine oxalate salts.[4] The primary reaction involves the acid-base neutralization of cyclohexylhydrazine with oxalic acid.

Reaction Principle

The synthesis is a straightforward acid-base reaction where the basic cyclohexylhydrazine is protonated by the acidic oxalic acid.

2 C₆H₁₁NHNH₂ + H₂C₂O₄ → (C₆H₁₁NHNH₃)₂C₂O₄

Experimental Protocol

This protocol is adapted from the synthesis of dihydrazinium oxalate.[4]

Materials:

-

Cyclohexylhydrazine

-

Oxalic acid dihydrate

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Dissolution of Reactants:

-

In a beaker, dissolve oxalic acid dihydrate in a minimal amount of a 1:1 water-ethanol mixture with gentle warming and stirring.

-

In a separate beaker, dissolve cyclohexylhydrazine in a minimal amount of the same water-ethanol solvent system. A 2:1 molar ratio of cyclohexylhydrazine to oxalic acid should be used.

-

-

Reaction and Precipitation:

-

Cool both solutions in an ice bath to approximately 0-5 °C.

-

Slowly add the oxalic acid solution to the cyclohexylhydrazine solution with continuous stirring. The formation of a white precipitate should be observed.

-

-

Crystallization and Isolation:

-

Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the product in a desiccator under vacuum to remove residual solvent.

-

Characterization

The identity and purity of the synthesized cyclohexylhydrazine oxalate can be confirmed using various analytical techniques:

-

Melting Point Determination: To assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches from the hydrazinium group and C=O stretches from the oxalate group.

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the cyclohexyl and oxalate moieties in the correct ratio.

-

Elemental Analysis: To determine the percentage composition of C, H, and N, and compare it with the calculated values for (C₆H₁₅N₂)₂C₂O₄.

Part 4: Applications in Research and Drug Development

Hydrazine derivatives are valuable building blocks in medicinal chemistry due to their ability to form a variety of heterocyclic compounds.[6] Cyclohexylhydrazine, and by extension its oxalate salt, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Heterocyclic Synthesis

The hydrazine moiety in cyclohexylhydrazine is highly reactive and can participate in cyclization reactions to form various nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles.[6] These heterocyclic scaffolds are present in a wide range of FDA-approved drugs.[7] The use of cyclohexylhydrazine oxalate provides a stable, crystalline, and easy-to-handle source of the cyclohexylhydrazine synthon.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovering inhibitor molecules for pathological crystallization of CaOx kidney stones from natural extracts of medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxalate - Wikipedia [en.wikipedia.org]

- 4. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 6. Inhibitory activity of Enhydra fluctuans Lour. on calcium oxalate crystallisation through in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Cyclohexylhydrazine Oxalate

This guide provides a comprehensive technical overview of the solubility characteristics of cyclohexylhydrazine oxalate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both foundational knowledge and actionable experimental protocols.

Executive Summary

Cyclohexylhydrazine oxalate, a salt formed from the reaction of cyclohexylhydrazine and oxalic acid, presents a unique solubility profile critical to its application in pharmaceutical synthesis and research. Understanding its behavior in aqueous and organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide outlines the predicted solubility of cyclohexylhydrazine oxalate based on the known properties of its constituent ions and provides detailed methodologies for its empirical determination.

Physicochemical Properties and Solubility Predictions

Cyclohexylhydrazine oxalate is a salt comprised of a bulky, nonpolar cyclohexyl group attached to a polar hydrazine moiety, paired with a small, polar, dicarboxylic acid anion (oxalate). This combination of hydrophobic and hydrophilic characteristics dictates its solubility.

-

Cyclohexylhydrazine: The parent compound, cyclohexylhydrazine, is noted to be soluble in organic solvents but has limited solubility in water due to its hydrophobic cyclohexyl group.[1]

-

Oxalic Acid: In contrast, oxalic acid is readily soluble in water and polar organic solvents like ethanol.[2][3][4][5] Its crystals dissolve in 8 to 11 parts of water at 15.5°C and in 4 parts of alcohol.[2]

-

Cyclohexylhydrazine Oxalate (Predicted Profile): As a salt, cyclohexylhydrazine oxalate will dissociate into cyclohexylhydrazinium and oxalate ions in solution. The presence of the ionic oxalate and the protonated hydrazine group suggests a degree of aqueous solubility. However, the large, nonpolar cyclohexyl ring will significantly limit this solubility. In organic solvents, the "like dissolves like" principle suggests that its solubility will be favored in polar protic and aprotic solvents that can interact with the ionic components of the salt.

Based on these principles, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic cyclohexyl group will limit solubility despite the presence of ionic and polar functional groups. |

| Polar Protic | Soluble | Solvents like methanol and ethanol can engage in hydrogen bonding with both the cation and anion, facilitating dissolution. |

| Polar Aprotic | Moderately Soluble | Solvents such as DMSO and DMF can solvate the cation effectively, but may be less effective at solvating the oxalate anion compared to protic solvents. |

| Nonpolar | Insoluble | Solvents like hexane and toluene lack the polarity to overcome the lattice energy of the salt and effectively solvate the ions. |

Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of cyclohexylhydrazine oxalate.

The Shake-Flask Method: A Gold Standard

The equilibrium solubility of a compound is traditionally determined using the shake-flask method.[6] This involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Experimental Workflow

The process of determining the solubility of cyclohexylhydrazine oxalate can be visualized as follows:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

Cyclohexylhydrazine oxalate (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of cyclohexylhydrazine oxalate to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of cyclohexylhydrazine oxalate of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The visual confirmation of excess solid at the end of the equilibration period ensures that the solution is indeed saturated.[6] The use of a validated analytical method with a proper calibration curve provides trustworthiness in the final quantitative result. The choice of a 24-48 hour equilibration time is based on the common practice for achieving equilibrium in solubility studies.[6]

Factors Influencing Solubility

Several factors can influence the solubility of cyclohexylhydrazine oxalate:

-

Temperature: The solubility of most solids increases with temperature.[4] Therefore, it is crucial to control the temperature during the experiment.

-

pH: For ionizable compounds, pH can have a significant effect on solubility. While cyclohexylhydrazine oxalate is a salt of a weak base and a weak acid, the solubility in aqueous solutions will be influenced by the pH of the medium.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role in its ability to solvate the ions of the salt.

The interplay of these factors can be represented in the following diagram:

Sources

Thermodynamic stability of cyclohexylhydrazine oxalate salt

Thermodynamic Stability & Characterization of Cyclohexylhydrazine Oxalate: A Technical Guide

Executive Summary

This technical guide addresses the physicochemical characterization and thermodynamic stability profile of Cyclohexylhydrazine Oxalate (1:1) (CAS: 35448-12-5).[1] Designed for researchers in pharmaceutical synthesis and energetic materials, this document moves beyond basic property listing to explore the causality of stability, the kinetics of thermal decomposition, and the requisite protocols for safe handling.

While free hydrazines are notorious for their susceptibility to oxidation and volatility, salt formation—specifically with oxalic acid—provides a crystalline lattice that significantly enhances thermodynamic robustness. This guide details the experimental framework to validate this stability, using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated aging protocols.[1]

Part 1: Chemical Identity & Synthesis Logic

1.1 The Stabilization Mechanism

Cyclohexylhydrazine (

Reacting this base with oxalic acid (

1.2 Synthesis Protocol (Standardized)

-

Reagents: Cyclohexylhydrazine (98%), Oxalic Acid Dihydrate (Reagent Grade), Ethanol (Anhydrous).[1]

-

Procedure:

-

Dissolve 1.0 eq of oxalic acid in warm ethanol (40°C).

-

Dropwise add 1.0 eq of cyclohexylhydrazine (exothermic reaction; maintain T < 50°C).

-

Cool slowly to 4°C to induce crystallization.

-

Filter and wash with cold diethyl ether to remove unreacted hydrazine.[1]

-

-

Critical Quality Attribute (CQA): Stoichiometry is vital. Excess oxalic acid can lead to hygroscopic mixtures, while excess hydrazine degrades stability.

Part 2: Thermodynamic Profiling (DSC/TGA)

2.1 Thermal Behavior Overview

The stability of cyclohexylhydrazine oxalate is defined by two key temperatures: the Melting Onset (

-

Expected

: ~150°C – 170°C (Based on alkylhydrazine oxalate analogs). -

Expected

: > 180°C. -

Thermodynamic Event: The salt undergoes an endothermic phase transition (melting) immediately followed by (or overlapping with) exothermic decomposition.[1]

2.2 Experimental Protocol: DSC & TGA To determine the safety window, simultaneous thermal analysis is required.

| Parameter | Setting / Specification | Rationale |

| Instrument | DSC/TGA (Simultaneous) | Correlates mass loss with heat flow events.[1] |

| Pan Type | Hermetically sealed Aluminum (pinhole lid) | Prevents early sublimation; allows gas escape during decomp.[1] |

| Purge Gas | Nitrogen ( | Eliminates oxidative degradation; isolates thermal stability.[1] |

| Heating Rate | 5, 10, and 20 °C/min | Variation required for kinetic analysis (Kissinger method).[1] |

| Sample Mass | 2 – 5 mg | Minimizes thermal lag and "runaway" risk during exotherms.[1] |

2.3 Data Interpretation

-

Stage 1 (Desolvation): If a hydrate forms, a broad endotherm with mass loss occurs < 100°C. Target: Anhydrous salt (0% mass loss < 100°C).[1]

-

Stage 2 (Melting): Sharp endothermic peak.[1] The area under the curve represents the Heat of Fusion (

). -

Stage 3 (Decomposition): Exothermic rise.[1][3] The "Onset Temperature" is the critical safety limit.

-

Mechanism:[4] Proton transfer

N-N bond cleavage

-

Part 3: Decomposition Kinetics & Safety

3.1 Kinetic Modeling (The Kissinger Method)

To predict shelf-life and thermal runaway risks, we calculate the Activation Energy (

- : Heating rate (°C/min)

- : Peak temperature of decomposition (Kelvin)[1]

- : Gas constant

- : Activation Energy

Protocol: Plot

-

Target

: > 120 kJ/mol indicates good thermal stability for storage.[1]

3.2 Diagram: Stability Testing Workflow The following diagram illustrates the logical flow for validating the salt's stability.

Caption: Workflow for validating the thermodynamic integrity of hydrazine salts prior to scale-up.

Part 4: Long-Term Stability (Aging)[1]

4.1 Accelerated Aging Protocol Thermodynamic data (DSC) gives "instantaneous" stability.[1] Kinetic stability requires aging studies.[1]

-

Condition: 40°C / 75% Relative Humidity (ICH Q1A standards).

-

Duration: 3 Months.

-

Checkpoint Analysis:

4.2 Chemical Decomposition Pathway Understanding how it fails is crucial for mitigation.[1]

Caption: Theoretical decomposition cascade triggered by moisture or thermal stress.[1]

References

-

European Chemicals Agency (ECHA). (2025).[1][5] Registration Dossier: Cyclohexylhydrazine hydrochloride and related salts. Retrieved from [Link][1][5]

-

Selvakumar, R., et al. (2014).[1] "Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52-59. Retrieved from [Link][1]

-

Oxley, J. C., Smith, J. L., & Chen, H. (2002).[1][6] "Thermal decomposition of high-nitrogen energetic compounds - Dihydrazido-S-tetrazine salts." Thermochimica Acta, 384(1-2), 91-99.[6] Retrieved from [Link][1][6]

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. Oxalic acid - Wikipedia [en.wikipedia.org]

- 2. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "Thermal decomposition of high-nitrogen energetic compounds - Dihydrazi" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]

Cyclohexylhydrazine Derivatives: Synthetic Pathways and Pharmacological Frontiers

Executive Summary

Cyclohexylhydrazine derivatives represent a specialized subclass of hydrazine-based pharmacophores, distinct from their widely studied arylhydrazine counterparts (e.g., phenylhydrazine). While historical applications of hydrazines focused on non-selective Monoamine Oxidase (MAO) inhibition, modern medicinal chemistry has repurposed the cyclohexyl-N-acylhydrazone (NAH) scaffold. These derivatives exhibit potent analgesic, anti-inflammatory, and cardioinotropic profiles with improved oral bioavailability and reduced toxicity compared to traditional arylhydrazines. This technical guide synthesizes the structural rationale, synthetic protocols, and pharmacological mechanisms defining this emerging class of therapeutics.

Structural & Chemical Basis

The core pharmacophore consists of a cyclohexane ring attached to a hydrazine moiety, often derivatized at the

The "Privileged Structure" Concept

The N-acylhydrazone (NAH) moiety (–CO–NH–N=CH–) is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor subtypes with high affinity.

-

Lipophilicity: The cyclohexyl group enhances lipophilicity (

) compared to planar aromatic rings, facilitating Blood-Brain Barrier (BBB) penetration and membrane interaction. -

Conformational Flexibility: Unlike the rigid phenyl ring in LASSBio-294 (the prototype), the cyclohexyl ring allows for "chair" and "boat" conformers, potentially accessing unique binding pockets in Cyclooxygenase (COX) enzymes or Sarcoplasmic Reticulum (SR) Ca²⁺ channels.

Structural Comparison

| Feature | Arylhydrazine (e.g., Phenelzine) | Cyclohexylhydrazine Derivative |

| Electronic Nature | Electron-rich aromatic system | Aliphatic, electron-donating induction |

| Metabolic Stability | Prone to hydroxylation/acetylation | Resistant to aromatic hydroxylation |

| Toxicity Risk | High (Hepatotoxic, Hemolytic) | Reduced (Lower reactive metabolite formation) |

| Primary Target | MAO Enzymes (Irreversible) | COX-2, SR Ca²⁺ Channels, Cytokines |

Synthetic Methodology

The synthesis of cyclohexylhydrazine derivatives typically follows a convergent pathway: formation of the hydrazide intermediate followed by acid-catalyzed condensation.

Workflow Diagram

Figure 1: Convergent synthesis pathway for bioactive cyclohexyl-N-acylhydrazones.

Detailed Protocol: Synthesis of LASSBio-1515

Objective: Synthesis of (E)-N'-(thiophen-2-ylmethylene)cyclohexanecarbohydrazide.[1][2]

Step 1: Preparation of Cyclohexanecarbohydrazide

-

Reagents: Methyl cyclohexanecarboxylate (1.0 eq), Hydrazine hydrate (64%, 4.0 eq), Absolute Ethanol.[1]

-

Procedure: Dissolve methyl cyclohexanecarboxylate in ethanol. Add hydrazine hydrate dropwise.

-

Reaction: Reflux for 48 hours. Monitor via IR (disappearance of ester C=O stretch at ~1730 cm⁻¹).

-

Workup: Evaporate ethanol under reduced pressure. Add ice to the residue. Filter the white precipitate.

-

Yield: ~79%. Melting Point: 154–156 °C.

Step 2: Condensation to N-Acylhydrazone

-

Reagents: Cyclohexanecarbohydrazide (1.0 eq), Thiophene-2-carboxaldehyde (1.0 eq), Absolute Ethanol, catalytic HCl (optional).

-

Procedure: Add aldehyde to a stirred solution of hydrazide in ethanol. Stir at Room Temperature (RT) for 2 hours.

-

Purification: Concentrate solvent. Pour into cold water. Filter precipitate. Recrystallize from ethanol.

-

Characterization:

-

¹H-NMR (DMSO-d₆): δ 10.74 (s, 1H, CONH), 8.37 (s, 1H, N=CH).[1]

-

Purity: >96% via HPLC.

-

Pharmacology: Mechanisms & Efficacy

The pharmacological profile of cyclohexylhydrazine derivatives is dominated by their activity as analgesic and anti-inflammatory agents, with distinct mechanisms involving calcium handling.

Mechanism of Action: The "Calcium Scavenger" Hypothesis

Unlike NSAIDs which primarily inhibit COX enzymes, cyclohexyl-N-acylhydrazones (like LASSBio-294 analogues) exhibit a dual mechanism:

-

Cytokine Suppression: Inhibition of TNF-α and IL-1β release.

-

Sarcoplasmic Reticulum (SR) Modulation: These compounds enhance Ca²⁺ uptake into the SR via the SERCA pump, reducing cytosolic Ca²⁺ overload. This action is cardioinotropic (improves heart contraction) and anti-nociceptive (dampens pain signaling in neurons).

Figure 2: Dual mechanism of action targeting SR Calcium handling and inflammatory pathways.

Comparative Efficacy Data

The following table summarizes the potency of cyclohexyl derivatives against standard inflammatory models compared to the prototype (LASSBio-294).

| Compound | R-Group (Aldehyde) | IC₅₀ (Vasodilation) | Analgesic Activity (Formalin Test) |

| LASSBio-294 | 3,4-methylenedioxy-phenyl | 74.0 µM | Moderate |

| LASSBio-785 | 2-Thienyl (Cyclohexyl core) | 10.2 µM | High |

| LASSBio-1515 | 2-Thienyl | N/A | High (Neuropathic Model) |

| LASSBio-1602 | 2-Imidazolyl | >100 µM | Low |

Note: The substitution of the aryl core with a cyclohexyl ring (LASSBio-785) significantly improves vasodilatory potency (7x increase).

Secondary Pharmacology: MAO Inhibition

While less selective than their anti-inflammatory properties, cyclohexylhydrazine derivatives retain the capacity to inhibit Monoamine Oxidase (MAO), a property inherent to the hydrazine pharmacophore.

Assay Protocol: Fluorometric MAO Screening

Principle: Detection of H₂O₂ generated during the oxidative deamination of tyramine by MAO, using Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

Protocol:

-

Preparation: Dilute compound in DMSO. Prepare MAO-A/B enzyme solution in reaction buffer (0.05 M sodium phosphate, pH 7.4).

-

Incubation: Incubate 50 µL of enzyme with 10 µL of inhibitor for 15 min at 37°C.

-

Reaction: Add 40 µL of working solution containing:

-

200 µM Amplex Red[2]

-

1 U/mL Horseradish Peroxidase (HRP)

-

1 mM Tyramine (Substrate)

-

-

Measurement: Monitor fluorescence continuously for 30 min (Ex/Em = 545/590 nm).

-

Analysis: Calculate IC₅₀ based on the slope of fluorescence generation vs. control.

Toxicity & Safety Profile

Hydrazine derivatives carry a historical burden of hepatotoxicity. However, the N-acylhydrazone modification significantly mitigates these risks.

-

Hepatotoxicity: Free hydrazines can deplete Vitamin B6 (pyridoxine) and cause liver damage. The N-acyl linkage in cyclohexyl derivatives is metabolically more stable, reducing the release of free hydrazine.

-

Cytotoxicity: Studies on LASSBio derivatives (e.g., LASSBio-1515) indicate low cytotoxicity in mammalian cell lines (CC₅₀ > 100 µM), suggesting a favorable therapeutic index compared to classical hydrazines.

-

Handling Precautions: Precursor cyclohexylhydrazine hydrochloride is corrosive (Skin Corr. 1B) and must be handled with full PPE (gloves, goggles, fume hood).

References

-

Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues. Bioorganic & Medicinal Chemistry, 2005.[3]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 2015.[4]

-

The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats. British Journal of Pharmacology, 2001.

-

Amplex™ Red Monoamine Oxidase Assay Kit. ThermoFisher Scientific.

-

Cyclohexylhydrazine hydrochloride (Compound Summary). PubChem.

Sources

- 1. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cyclohexylhydrazine and its Oxalate Salt: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of cyclohexylhydrazine and its oxalate salt, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, and applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity: Cyclohexylhydrazine and its Oxalate Salt

Cyclohexylhydrazine is an organic compound featuring a cyclohexyl ring bonded to a hydrazine functional group.[1] While the free base is a well-characterized reagent, its oxalate salt is less commonly cataloged. For the purpose of this guide, we will detail the properties of the parent compound and provide a theoretical yet practically sound approach to the synthesis and characterization of its oxalate salt.

A specific CAS Number for cyclohexylhydrazine oxalate is not readily found in major chemical databases. This suggests it is typically prepared in situ or is not a commonly isolated and cataloged salt. Therefore, researchers should rely on the CAS Numbers of its constituent parts:

The hydrochloride salt of cyclohexylhydrazine is also a common and well-documented derivative, with CAS Number 24214-73-1.[4][5]

Chemical Identifiers and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physical characteristics of cyclohexylhydrazine are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | cyclohexylhydrazine | [6] |

| Chemical Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Canonical SMILES | C1CCC(CC1)NN | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 77-80 °C @ 12 Torr | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Mechanism

The synthesis of cyclohexylhydrazine and its subsequent conversion to the oxalate salt involves well-established chemical principles. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthesis of Cyclohexylhydrazine

A common synthetic route to cyclohexylhydrazine involves the reduction of cyclohexanone hydrazone. This two-step process is efficient and can be performed in most standard organic chemistry laboratories.

Sources

- 1. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. carlroth.com [carlroth.com]

- 4. 环己基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicity and Safety Data of Cyclohexylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

The hydrazine moiety is a well-known structural alert for toxicity, with many hydrazine derivatives exhibiting a range of adverse effects, including systemic organ toxicity and potential mutagenicity.[4][5] The oxalate counter-ion, while often considered less systemically toxic than hydrazine, contributes significantly to local irritant effects and can cause severe health issues, such as kidney damage, upon significant exposure.[3][6] This guide will dissect these risks, providing a framework for anticipating and mitigating the potential hazards of cyclohexylhydrazine oxalate.

Anticipated Toxicological Profile

The toxicological profile of cyclohexylhydrazine oxalate is a composite of the hazards associated with its components. The following sections detail the anticipated effects, drawing parallels from cyclohexylhydrazine hydrochloride and general oxalate toxicity data.

Acute Toxicity

While no specific LD50 data for cyclohexylhydrazine oxalate is available, the hazards of its components suggest that it should be handled with care. The Safety Data Sheet (SDS) for cyclohexylhydrazine hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[7] For oxalates, the mean lethal dose in adults is estimated to be between 10 and 30 grams, which is a significant quantity, but lesser amounts can still cause harm.[3]

Skin and Eye Irritation

A primary and immediate concern with cyclohexylhydrazine oxalate is its potential for severe skin and eye irritation or corrosion. This is supported by strong evidence from both of its constituent parts.

-

Cyclohexylhydrazine Moiety : The GHS classification for cyclohexylhydrazine hydrochloride is "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1", indicating that it can cause severe skin burns and eye damage.[2][7]

-

Oxalate Moiety : Oxalates, particularly in crystalline form, are known irritants.[3] They can cause dermatitis, and skin lesions may begin with cracking of the epithelium and the formation of slow-healing ulcers.[3] Contact with the eyes can cause significant irritation.[3]

Given this, it is imperative to use stringent personal protective equipment (PPE) to prevent any contact with skin or eyes.

Respiratory Tract Irritation

Inhalation of cyclohexylhydrazine oxalate dust is likely to cause respiratory tract irritation.[6][7] The SDS for cyclohexylhydrazine hydrochloride lists "Specific target organ toxicity (single exposure) Category 3" with a target organ of the respiratory system.[7] This, combined with the known irritant properties of oxalates, underscores the importance of handling this compound in a well-ventilated area or with respiratory protection.[6]

Systemic Toxicity

Beyond immediate irritant effects, both hydrazine and oxalate present risks of systemic toxicity.

-

Hydrazine-Related Effects : Hydrazine and its derivatives are known to be toxic to multiple organ systems, including the nervous, hematological, pulmonary, and hepatic systems.[4][8] A key mechanism of hydrazine neurotoxicity is its interference with pyridoxine (vitamin B6) metabolism, which is essential for the synthesis of the neurotransmitter GABA.[4][9] A deficiency in GABA can lead to a lowered seizure threshold.[4]

-

Oxalate-Related Effects : Ingestion of significant amounts of oxalates can lead to kidney damage due to the formation of calcium oxalate crystals in the renal tubules.[3][10]

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a significant data gap regarding the genotoxicity, carcinogenicity, and reproductive toxicity of cyclohexylhydrazine oxalate. The SDS for the hydrochloride salt explicitly states that no data is available for these endpoints.[7] However, it is prudent to consider the potential for such effects:

-

Mutagenicity : Hydrazine itself is a mutagen, and some hydrazine derivatives have been shown to be frameshift mutagens.[5] Therefore, cyclohexylhydrazine oxalate should be handled as a potential mutagen until data proves otherwise.

-

Carcinogenicity : Due to the lack of data, no definitive statement can be made. However, some hydrazines are classified as potential carcinogens.

-

Reproductive and Developmental Toxicity : There is no available data to assess the reproductive and developmental toxicity of cyclohexylhydrazine oxalate.[7]

The following table summarizes the anticipated toxicological endpoints for cyclohexylhydrazine oxalate based on available data for its components.

| Toxicological Endpoint | Anticipated Hazard | Basis of Assessment |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Inferred from cyclohexylhydrazine HCl and general oxalate data.[3][7] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and irritation | Based on GHS classification of cyclohexylhydrazine HCl and known irritant properties of oxalates.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | Based on GHS classification of cyclohexylhydrazine HCl and known irritant properties of oxalates.[2][3] |

| Respiratory Sensitization | Data not available | No information found for either component. |

| Skin Sensitization | Data not available | No information found for either component. |

| Germ Cell Mutagenicity | Potential mutagen | Inferred from the known mutagenicity of hydrazine and some of its derivatives.[5] |

| Carcinogenicity | Data not available | No information found. |

| Reproductive Toxicity | Data not available | No information found.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Based on GHS classification of cyclohexylhydrazine HCl.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for effects on nervous, hematological, pulmonary, hepatic, and renal systems | Inferred from general hydrazine and oxalate toxicity.[3][4] |

| Aspiration Hazard | Not applicable (solid) | Based on physical form. |

Deconstructing the Safety Data Sheet (SDS): An Expert's Perspective

While a specific SDS for cyclohexylhydrazine oxalate is not available, a comprehensive understanding of its hazards can be built by analyzing the SDS for cyclohexylhydrazine hydrochloride and supplementing it with information on oxalate toxicity.

Section 2: Hazard Identification

A hypothetical GHS classification for cyclohexylhydrazine oxalate would likely include:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory Irritation)

The signal word would be "Danger" .

Hazard statements would include:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Section 4: First-Aid Measures

Immediate and decisive action is critical in the event of exposure.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[7] Ingestion of a corrosive substance like this can cause severe damage to the gastrointestinal tract, and vomiting can exacerbate this.[7]

Section 8: Exposure Controls/Personal Protection

Engineering controls and personal protective equipment are the primary lines of defense.

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

-

Experimental Protocols for Toxicity Assessment

For drug development professionals, understanding the methodologies for assessing the toxicity of a compound like cyclohexylhydrazine oxalate is crucial. The following are step-by-step protocols for key in-vivo toxicity studies, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance by its acute oral toxicity.

Methodology:

-

Animal Selection: Use healthy, young adult rodents of a single sex (usually females are more sensitive).

-

Housing and Feeding: House animals individually under standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12h light/dark cycle) with free access to food and water.

-

Dose Selection: Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

-

Dosing Procedure: Administer the substance in a single dose by gavage.

-

Observation:

-

Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

-

-

Stepwise Procedure:

-

Step 1: Dose three animals at the starting dose.

-

If 2 or 3 animals die: Re-dose at a lower level.

-

If 0 or 1 animal dies: Dose three more animals at the next higher dose level.

-

-

Endpoint: The test is complete when a dose that causes mortality in 2 out of 3 animals is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the GHS categories based on the observed mortality.

Diagram: Acute Oral Toxicity Workflow (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irritation or corrosion when applied to the skin.

Methodology:

-

Animal Selection: Use healthy young adult albino rabbits.

-

Preparation of the Animal: The day before the test, clip the fur from a small area (approximately 6 cm²) on the animal's back.

-

Application of the Test Substance:

-

Apply 0.5 g of the solid substance (moistened with a small amount of water) to the prepared skin area.

-

Cover the application site with a gauze patch and secure it with non-irritating tape.

-

-

Exposure Period: After a 4-hour exposure period, remove the patch and wash the treated area with water to remove any residual test substance.

-

Observation:

-

Examine the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Score the reactions based on a standardized scale (e.g., Draize scale).

-

-

Endpoint:

-

Corrosion: If irreversible tissue damage is observed.

-

Irritation: If reversible inflammatory changes are observed. The severity of irritation is determined by the mean scores for erythema and edema.

-

Diagram: Hazard Identification and Risk Assessment Logic

Caption: Logical flow for hazard identification and risk assessment.

Conclusion: A Precautionary Approach

In the absence of direct toxicological data for cyclohexylhydrazine oxalate, a conservative and precautionary approach to its handling is paramount. The available evidence from its hydrochloride salt and the known toxicology of oxalates strongly suggests that this compound is a potent skin and eye irritant, potentially corrosive, and harmful if inhaled, ingested, or in contact with skin. The potential for systemic toxicity, particularly affecting the nervous and renal systems, and the possibility of mutagenicity, cannot be disregarded.

Researchers, scientists, and drug development professionals must operate under the assumption that cyclohexylhydrazine oxalate possesses a significant hazard profile. This necessitates the stringent use of engineering controls and personal protective equipment. Further toxicological studies are warranted to definitively characterize the risks associated with this compound and to establish safe exposure limits. Until such data is available, the principles of prudent laboratory practice and a thorough understanding of the hazards of its constituent moieties are the best guides to its safe use.

References

-

PubChem. Cyclohexylhydrazine hydrochloride. National Institutes of Health. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. [Link]

-

Kao Chemicals. SAFETY DATA SHEET - CYCLOHEXYL SALICYLATE. [Link]

-

Alpha Resources. Safety Data Sheet - Calcium Oxalate. [Link]

-

MDPI. Antioxidant Activities and Cytotoxicity of the Regulated Calcium Oxalate Crystals on HK-2 Cells of Polysaccharides from Gracilaria lemaneiformis with Different Molecular Weights. [Link]

-

PubMed. Aluminum citrate prevents renal injury from calcium oxalate crystal deposition. [Link]

-

PubMed. Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells. [Link]

-

National Center for Biotechnology Information. Hydrazine Toxicology - StatPearls. [Link]

-

PubMed. Inhalation developmental toxicity and reproduction studies with cyclohexane. [Link]

-

MDPI. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. [Link]

-

MDPI. Combined Repeated-Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test of Calcium Nitrate Tetrahydrate in Sprague Dawley Rats. [Link]

-

Oxford Academic. Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]

-

ResearchGate. Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. [Link]

-

ResearchGate. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. [Link]

-

ResearchGate. [Study on irritation of calcium oxalate crystal in Araceae plants]. [Link]

- Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. [No valid URL found]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

PubMed. Effect of Oxalate on Function of Kidney Mitochondria. [Link]

-

OEHHA. Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. [Link]

-

PubMed. The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

-

PubChem. Calcium oxalate, >=99.9% trace metals basis. National Institutes of Health. [Link]

-

MuriGenics. Toxicology. [Link]

-

WikEM. Hydrazine toxicity. [Link]

-

Scialli Consulting. Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. [Link]

-

Semantic Scholar. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. [Link]

-

PubMed. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (3). Teratogenicity study in rabbits by oral administration]. [Link]

- CYCLO HEXYL SALICYLATE - Safety D

-

Wikipedia. Hydrazine. [Link]

-

SciELO South Africa. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]

-

ResearchGate. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. alpharesources.com [alpharesources.com]

- 7. fishersci.com [fishersci.com]

- 8. academic.oup.com [academic.oup.com]

- 9. wikem.org [wikem.org]

- 10. Aluminum citrate prevents renal injury from calcium oxalate crystal deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclohexylhydrazine: A Comparative Analysis of the Free Base and Oxalate Salt for Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between a Free Base and Its Salt

In the realm of synthetic chemistry and pharmaceutical development, the physical form of a reagent is as critical as its chemical reactivity. Cyclohexylhydrazine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is a prime example of this principle.[1] While often depicted in reaction schemes as a simple free base, it is frequently handled, stored, and sold as a salt—most commonly the hydrochloride or, for specific applications, the oxalate. The decision to use the free base versus a salt form is not arbitrary; it is a strategic choice dictated by factors of stability, solubility, safety, and the specific demands of the chemical transformation.

This guide provides an in-depth technical analysis of the differences between cyclohexylhydrazine free base and its oxalate salt. We will move beyond a simple list of properties to explore the causal relationships between their forms and functions, offering field-proven insights to guide your experimental design, ensure protocol integrity, and enhance reaction outcomes.

Part 1: Core Physicochemical and Handling Characteristics

The most fundamental differences between the free base and its oxalate salt lie in their physical properties and stability. These differences directly impact how the materials are stored, handled, and introduced into a reaction.

Cyclohexylhydrazine free base is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It typically appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] As a substituted hydrazine, it is a potent reducing agent and a useful nucleophile, but this reactivity also contributes to its primary liability: instability. Hydrazines are susceptible to air oxidation, and the free base can degrade over time, especially if not stored under an inert atmosphere.[2]

Converting the basic hydrazine moiety into a salt by reacting it with an acid—in this case, oxalic acid—dramatically alters its properties. The resulting cyclohexylhydrazine oxalate is an ionic compound, which imparts crystallinity, enhances thermal stability, and generally reduces vapor pressure and volatility. This solid form is significantly easier and safer to handle, weigh, and store compared to the liquid, air-sensitive free base.

The following table summarizes the key comparative data:

| Property | Cyclohexylhydrazine Free Base | Cyclohexylhydrazine Oxalate (1:1 Salt) | Rationale for Difference |

| CAS Number | 6498-34-6[1][3] | Not commonly assigned (Components: 6498-34-6 & 144-62-7[4]) | The oxalate is typically a laboratory preparation or specialty item, unlike the more common hydrochloride salt. |

| Molecular Formula | C₆H₁₄N₂[1] | C₈H₁₆N₂O₄ (C₆H₁₄N₂ · C₂H₂O₄) | Ionic salt formation between the base and oxalic acid. |

| Molecular Weight | 114.19 g/mol [3] | 204.22 g/mol | Combination of the free base and one equivalent of oxalic acid. |

| Physical State | Colorless to pale yellow liquid[1] | White to off-white crystalline solid | Ionic bonding leads to an ordered crystal lattice structure, characteristic of salts. |

| Melting/Boiling Point | BP: 77-80 °C @ 12 Torr[3] | MP: Decomposes >190 °C (estimated from oxalic acid[5]) | Strong ionic forces in the salt require more energy to break than the intermolecular forces of the liquid free base. |

| Solubility in Water | Limited[1] | Moderately soluble | The ionic nature of the salt increases its affinity for polar protic solvents like water.[6] |

| Solubility in Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Soluble[1] | Generally insoluble | The non-polar solvent cannot effectively solvate the charged ions of the salt. |

| Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Soluble | These solvents can solvate both the organic cation and the oxalate anion to some extent. |

| Stability & Handling | Air-sensitive; potential for degradation.[2] Requires careful handling, often under inert gas.[7] | Air-stable crystalline solid. Easier and safer to weigh and store. | The protonated nitrogen in the salt is less susceptible to oxidation. Solids are less prone to aerosolization and have lower vapor pressure. |

Part 2: Practical Implications and Strategic Selection

Understanding the "what" from the table above is foundational. Understanding the "why" and "when" is what ensures experimental success. The choice between the free base and the oxalate salt is a critical decision point in process development.

Decision Logic: Choosing the Optimal Form

The following workflow provides a logical framework for selecting the appropriate starting material.

Caption: Chemical conversion during in-situ free base generation.

Protocol 2: Aqueous Workup for Isolation of Pure Free Base

Objective: To isolate the pure, liquid free base from the oxalate salt for applications requiring the neat material.

Methodology:

-

Dissolution: Dissolve cyclohexylhydrazine oxalate (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the solution is >12, checking with pH paper.

-

Trustworthiness: Ensuring a strongly basic pH guarantees complete deprotonation of the cyclohexylhydrazinium cation to the free base. The cooling step is critical to manage the exotherm of the acid-base neutralization.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The liberated free base is significantly more soluble in organic solvents than in the basic aqueous solution. [1]4. Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator. Caution: Do not overheat the sample, as hydrazines can be thermally sensitive.

-

Final Product: The resulting oil is the cyclohexylhydrazine free base. It should be used immediately or stored under a nitrogen or argon atmosphere in a sealed container, preferably refrigerated.

Conclusion

The choice between cyclohexylhydrazine free base and its oxalate salt is a pivotal decision in experimental design. The oxalate salt offers superior stability, safety, and ease of handling, making it the ideal choice for storage and as a reliable precursor. The free base , while more reactive and sensitive, is essential for reactions conducted in non-polar, aprotic environments. By understanding the distinct physicochemical properties of each form and employing validated protocols for their use and interconversion, researchers can harness the full synthetic potential of this valuable reagent while ensuring safety, reproducibility, and the integrity of their scientific outcomes.

References

-

Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

Oxalic acid. Wikipedia. [Link]

-

Cyclohexylhydrazine. CAS Common Chemistry. [Link]

-

Cyclohexylhydrazine hydrochloride. PubChem. [Link]

-

Hussain, F., et al. (2015). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]

-

Calcium oxalate. Wikipedia. [Link]

-

Fomina, M., et al. (2022). Aqueous solubility of selected metal oxalates. ResearchGate. [Link]

-

Methyl Oxalate. Drugfuture. [Link]

-

Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

-

Molzon, J. A. (1976). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI. [Link]

-

Cyclohexanone Safety Data Sheet. Chemius. [Link]

-

Davis, M. M., & Hetzer, H. B. (1954). Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications. [Link]

-

Grases, F., et al. (1990). Solubility, inhibited growth and dissolution kinetics of calcium oxalate crystals in solutions, containing hippuric acid. PubMed. [Link]

-

Solubility of Oxalic Acid. King's American Dispensatory. [Link]

-

The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Castro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]

-

Hussain, F., et al. (2015). (PDF) Solubility of Oxalic Acid. ResearchGate. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Chagnes, A., et al. (2017). (PDF) Uranyl oxalate solubility. ResearchGate. [Link]

-

Sharifi Manesh, M. J. (2020). How is solubility of CO2 or air in organic solvents such as xylene or cyclohexane? ResearchGate. [Link]

Sources

- 1. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Oxalate | CAS 144-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Oxalic acid CAS#: 144-62-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mobile [my.chemius.net]

Technical Guide: Biological Potential and Toxicology of Cyclohexylhydrazine Moieties

Executive Summary

The cyclohexylhydrazine (CHH) moiety represents a "Janus-faced" scaffold in medicinal chemistry. Structurally, it combines the high lipophilicity of a cyclohexane ring (logP ~3.0 for the parent ring) with the nucleophilic and redox-active hydrazine pharmacophore. This combination grants the moiety unique capabilities: it can penetrate the Blood-Brain Barrier (BBB) to target Central Nervous System (CNS) enzymes like Monoamine Oxidase (MAO), yet it carries significant toxicological risks due to metabolic bioactivation.

This guide provides a technical deep-dive into the CHH moiety, dissecting its mechanism of action, synthetic utility, and the critical balance between therapeutic efficacy (e.g., in neurodegeneration or antimicrobial applications) and hepatotoxicity.

Chemical Biology & Mechanism of Action[1][2]

The Pharmacophore: Lipophilic Nucleophile

The cyclohexyl group serves as a "lipophilic anchor," facilitating membrane transport, while the hydrazine group acts as the "warhead."

-

pKa & Ionization: The hydrazine nitrogen is weakly basic (pKa ~8.0), existing largely as a cation at physiological pH. This mimics biogenic amines (dopamine, serotonin), allowing recognition by amine transporters and oxidase enzymes.

-

Reactivity: The terminal amino group is a potent nucleophile, readily forming hydrazones with carbonyls (Schiff base formation) or interacting with electrophilic cofactors.

Mechanism 1: Monoamine Oxidase (MAO) Inhibition

Cyclohexylhydrazine derivatives act as mechanism-based inactivators (suicide substrates) of MAO enzymes, particularly MAO-B.

-

Recognition: The cyclohexyl ring fits into the hydrophobic substrate channel of MAO-B.

-

Oxidation: The enzyme's FAD cofactor oxidizes the hydrazine to a diazene intermediate.

-

Covalent Adduct: The reactive intermediate forms a covalent N(5)-flavin adduct, irreversibly inhibiting the enzyme.

-

Result: Elevated synaptic levels of dopamine, offering therapeutic potential for Parkinson’s disease.

Mechanism 2: Antimicrobial Activity (Hydrazones)

When derivatized into hydrazones (e.g., cyclohexyl-N-acylhydrazones), the moiety exhibits antimicrobial properties.[1] The mechanism involves:

-

Metal Chelation: The azomethine nitrogen (-N=CH-) and carbonyl oxygen chelate essential metal ions (Fe2+, Cu2+) required for bacterial metalloenzymes.

-

Membrane Disruption: The lipophilic cyclohexyl tail inserts into the bacterial lipid bilayer, increasing permeability.

Toxicological Profiling: The "Hydrazine Alert"

The utility of CHH is limited by its metabolic liability. Researchers must screen for this early in the lead optimization phase.

Metabolic Bioactivation Pathways

The liver cytochrome P450 system (specifically CYP2E1 and CYP1A2) processes the hydrazine moiety, leading to toxicity.

-

Pathway A (N-Oxidation): Formation of diazene and diazonium ions.

-

Pathway B (Radical Formation): Decomposition of the diazonium species releases a cyclohexyl radical .

-

Consequence: This carbon-centered radical abstracts hydrogen from lipids (peroxidation) or alkylates DNA (genotoxicity).

Visualization: Metabolic Bifurcation

The following diagram illustrates the critical divergence between the therapeutic pathway (CNS efficacy) and the toxicological pathway (Hepatic damage).

Caption: Figure 1. The metabolic bifurcation of cyclohexylhydrazine. Green path represents the desired pharmacodynamic effect (MAO inhibition); Red path represents the toxicokinetic bioactivation leading to radical species.